Product packaging for Levopropoxyphene(Cat. No.:CAS No. 2338-37-6)

Levopropoxyphene

Cat. No.: B1675174
CAS No.: 2338-37-6
M. Wt: 339.5 g/mol
InChI Key: XLMALTXPSGQGBX-PGRDOPGGSA-N
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Description

Historical Context of Chiral Drug Research and Development

The recognition of chirality's importance in drug action has evolved significantly over time. Early observations in the late 19th century by researchers like Arthur Robertson Cushny provided initial evidence that enantiomers of certain compounds could elicit different physiological effects, a phenomenon termed enantiospecificity. chiralpedia.com Despite these early findings, the pharmaceutical industry largely overlooked the significance of chirality until the mid-20th century. chiralpedia.com The thalidomide (B1683933) tragedy served as a critical turning point, starkly illustrating the potential for devastating consequences when the stereochemistry of a drug is not fully understood and controlled. chiralpedia.comchiralpedia.com This event prompted a paradigm shift in pharmaceutical research and regulation, leading to increased emphasis on enantioselective synthesis and analysis. chiralpedia.com Advances in synthetic chemistry, including the development of chiral catalysts and reagents, have since enabled the production of enantiomerically pure drugs, transforming the field of pharmacology and guiding the creation of more selective therapies. chiralpedia.combenthamscience.com By the 1980s, overwhelming evidence demonstrated that enantiomers could possess distinct pharmacological and toxicological profiles, further solidifying the need for rigorous characterization of individual components of chiral drugs. chiralpedia.com

Distinction of Levopropoxyphene from its Enantiomer in Pharmacological Research

This compound is the (2R,3S) optical isomer of propoxyphene, while its enantiomer, dextropropoxyphene, is the (2S,3R) isomer. probes-drugs.orgguidetopharmacology.org This difference in stereochemistry leads to marked distinctions in their primary pharmacological activities. Dextropropoxyphene is primarily known for its analgesic effects, acting principally as a mu-opioid receptor agonist. guidetopharmacology.orgontosight.aiwikidoc.org In contrast, this compound exhibits little to no significant analgesic activity. researchgate.net Its pharmacological profile is predominantly characterized by its antitussive properties. researchgate.netwikipedia.org This clear divergence in activity between the two enantiomers underscores the principle of stereoselectivity in drug-receptor interactions, where the three-dimensional arrangement of a molecule critically influences its binding and effect at biological targets. juniperpublishers.comwikipedia.org

Significance of this compound as a Centrally Acting Antitussive in Preclinical Studies

This compound has been recognized for its significance as a centrally acting antitussive agent in preclinical research. researchgate.netnih.gov Antitussive drugs are thought to act at one or more sites within the central nervous system (CNS) to suppress cough. nih.gov Preclinical studies suggest that the brainstem is a primary region where centrally acting antitussive agents exert their effects by inhibiting the motor control of cough. nih.gov this compound's antitussive action is believed to involve binding to specific receptors in the brain, although its binding to the sigma-1 receptor is noted as poor compared to some other antitussives. wikipedia.org While the exact molecular targets and pathways involved in its antitussive mechanism are not fully elucidated, they are thought to involve modulation of neurotransmitter release in the central nervous system. Research findings, including some older studies in both adults and children, have investigated the effectiveness of this compound in reducing cough frequency. relis.no

Table 1: Comparison of Primary Pharmacological Activity

CompoundStereochemistryPrimary Activity
This compound(2R,3S)Antitussive
Dextropropoxyphene(2S,3R)Analgesic

Table 2: this compound Receptor Binding (Preclinical Findings)

ReceptorBinding AffinityNotes
Mu-Opioid ReceptorWeakInhibits cough reflexes without significant analgesia
Sigma-1 ReceptorPoorCompared to other antitussives wikipedia.org

Detailed Research Findings:

Preclinical studies support this compound's classification as a centrally acting antitussive. nih.govnih.gov While the precise mechanism is still being explored, its action is distinct from the analgesic effects mediated by its enantiomer, highlighting the stereospecificity of opioid receptor interactions and other potential targets involved in cough reflex modulation. Research has aimed to understand how this compound modulates neural pathways in the brainstem responsible for cough generation. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H29NO2 B1675174 Levopropoxyphene CAS No. 2338-37-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO2/c1-5-21(24)25-22(18(2)17-23(3)4,20-14-10-7-11-15-20)16-19-12-8-6-9-13-19/h6-15,18H,5,16-17H2,1-4H3/t18-,22+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMALTXPSGQGBX-PGRDOPGGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)OC(CC1=CC=CC=C1)(C2=CC=CC=C2)C(C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(=O)O[C@@](CC1=CC=CC=C1)(C2=CC=CC=C2)[C@@H](C)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023212
Record name Levopropoxyphene
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Molecular Weight

339.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Solubility

SOL IN METHANOL, ALC, CHLOROFORM, & ACETONE; VERY SOL IN WATER /NAPSYLATE/
Record name Levopropoxyphene
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Record name (L)-PROPOXYPHENE
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Color/Form

CRYSTALS FROM PETROLEUM ETHER

CAS No.

2338-37-6
Record name (-)-Propoxyphene
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Record name Levopropoxyphene [INN:BAN]
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Record name Levopropoxyphene
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Record name Levopropoxyphene
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Record name LEVOPROPOXYPHENE
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Melting Point

75-76ºC, 75-76 °C, MP: 163-164 °C; SPECIFIC OPTICAL ROTATION: -60.1 DEG @ 25 °C/D (0.7%); /HYDROCHLORIDE/
Record name Levopropoxyphene
Source DrugBank
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Stereochemistry and Chirality Research

Enantiomeric Purity and its Impact on Biological Activity Studies

The biological activity of chiral compounds is often stereospecific, meaning that different enantiomers can exhibit vastly different pharmacological effects, potencies, or even entirely different mechanisms of action. In the case of propoxyphene, this is clearly demonstrated by the distinct activities of its enantiomers. While dextropropoxyphene is known primarily for its analgesic properties, levopropoxyphene is recognized for its antitussive (cough suppressant) effects and is largely devoid of significant analgesic activity. wikipedia.orgchiralpedia.comchiralpedia.comntu.edu.sgnih.gov

This divergence in activity underscores the importance of enantiomeric purity in pharmaceutical research and development. Studies involving chiral compounds must consider the specific properties of each enantiomer, as the biological effects observed with a racemic mixture may be a composite of the individual enantiomers' activities, or primarily driven by only one. Achieving high enantiomeric purity is considered essential to ensure pharmacological specificity and to accurately study the effects of a single, defined chemical entity.

The differing activities of this compound and dextropropoxyphene can be summarized as follows:

CompoundStereochemistryPrimary Biological Activity
This compound(2R,3S)Antitussive
Dextropropoxyphene(2S,3R)Analgesic

This table illustrates that despite being mirror images, these enantiomers exert qualitatively different effects within a biological context.

Chiral Discrimination in Biological Systems

Chiral discrimination in biological systems refers to the differential interaction of enantiomers with chiral biological molecules. This discrimination can occur at various stages, including absorption, distribution, metabolism, and excretion (pharmacokinetics), as well as at the site of action, such as receptors or enzymes (pharmacodynamics). chiralpedia.comwikipedia.orgijpsr.com

The human body, being a chiral environment, contains numerous chiral discriminators, including enzymes, receptors, and transport proteins. When a chiral drug like this compound is introduced, these biological macromolecules can interact stereoselectively with its enantiomers. This stereoselective interaction can lead to differences in how readily each enantiomer is absorbed, how it is metabolized (potentially by chiral enzymes), how it is transported, and how it is eliminated from the body. Consequently, the pharmacokinetic profiles of enantiomers can differ significantly. chiralpedia.comwikipedia.org

Furthermore, chiral discrimination is paramount at the pharmacodynamic level, where the drug interacts with its biological target. Receptors, being chiral entities, possess specific binding sites that are also chiral. These sites are structured in a way that favors the binding of one enantiomer over the other, or allows for different modes of binding for each enantiomer. This differential binding affinity and/or efficacy at the receptor level is a primary reason for the observed differences in biological activity between enantiomers. chiralpedia.comijpsr.commedworksmedia.com

Stereochemical Considerations in Ligand-Receptor Interactions

The interaction between a ligand (drug molecule) and its receptor is a highly specific process influenced by the three-dimensional structures of both molecules. For chiral ligands like this compound, the stereochemistry of the molecule dictates how it can orient and bind within the chiral binding pocket of a receptor. ijpsr.comnih.gov

The difference in activity between this compound and dextropropoxyphene at their respective biological targets is a direct consequence of stereochemical considerations in their ligand-receptor interactions. While dextropropoxyphene primarily interacts with opioid receptors to exert its analgesic effect, this compound's antitussive action is associated with different interactions, notably its poor binding to the sigma-1 receptor, which is implicated in cough reflex pathways. wikipedia.org

The concept of eutomer and distomer is relevant here. The eutomer is the enantiomer with greater activity at a specific biological target, while the distomer has lower activity or may even have different effects. chiralpedia.comijpsr.comwikipedia.org In the context of analgesia, dextropropoxyphene is the eutomer and this compound is the distomer. Conversely, for antitussive activity, this compound is the eutomer. The stereochemical arrangement of atoms in each enantiomer dictates the "fit" and the nature of interactions (e.g., hydrogen bonding, van der Waals forces, ionic interactions) within the receptor binding site. Even subtle differences in the spatial arrangement of functional groups can lead to altered binding affinities, conformational changes in the receptor, and ultimately, different downstream biological responses. ijpsr.com Research into these stereospecific interactions is vital for understanding the mechanism of action of chiral drugs and for the rational design of new therapeutic agents with improved specificity and efficacy.

Synthetic and Biosynthetic Pathways

Stereoselective Synthesis Methodologies for Levopropoxyphene

Stereoselective synthesis aims to produce a specific stereoisomer of a compound. For this compound, this would involve controlling the stereochemistry at the chiral centers during the synthesis. While the provided search results detail the synthesis of propoxyphene and the resolution of its enantiomers, specific methodologies for the stereoselective synthesis of this compound itself are less explicitly detailed compared to resolution techniques. However, the synthesis of optically active intermediates is a key aspect of achieving stereoselectivity. For example, the resolution of a racemic amino ketone intermediate has been reported as a starting point for preparing a specific propoxyphene stereoisomer. google.comgoogle.comepo.orgallfordrugs.com

Chiral Resolution Techniques for Propoxyphene Enantiomers

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. This is particularly important for propoxyphene because its enantiomers exhibit different pharmacological activities. wikipedia.orgnih.gov Resolution techniques exploit the differences in the physical and chemical properties of diastereomers, which can be formed by reacting the enantiomers with a chiral resolving agent. wvu.edu

Chromatographic Resolution Approaches

Chromatographic methods are widely used for separating enantiomers. This involves using a chiral stationary phase that interacts differently with each enantiomer, leading to their separation as they pass through the column. High-performance liquid chromatography (HPLC) with chiral stationary phases is a common technique for the analytical and preparative separation of propoxyphene enantiomers and related compounds. tandfonline.comresearchgate.net Capillary electrophoresis (CE) with chiral selectors, such as cyclodextrins, has also been explored for the separation and identification of propoxyphene enantiomers. researchgate.netunion.eduresearchgate.netnih.gov These methods offer advantages such as speed and smaller sample size requirements compared to some crystallization methods. researchgate.net

Crystallization-Based Resolution Methods

Crystallization-based resolution involves the formation of diastereomeric salts by reacting the racemic mixture with a chiral acid or base. These diastereomeric salts have different solubilities and can be separated by fractional crystallization. union.edu For propoxyphene precursors, resolution of a racemic amino ketone intermediate has been achieved by crystallization of its dibenzoyl tartrate salts from acetone (B3395972) solution. google.comgoogle.comepo.orgallfordrugs.com Using different tartaric acid enantiomers allows for the isolation of salts containing either the (-) or (+) amino ketone isomer. google.comgoogle.comepo.orgallfordrugs.com Resolution of the amino alcohol precursor of propoxyphene has also been reported using fractional crystallization of its d-camphorsulfonic acid salt. google.comepo.orgallfordrugs.comgoogleapis.com

Precursor Chemistry and Derivatization Strategies

The synthesis of propoxyphene typically involves key precursors. One such precursor is an amino ketone, specifically β-dimethylamino-α-methylpropiophenone, which can be obtained through a Mannich reaction. wikipedia.orggoogle.com Another crucial intermediate is the amino alcohol, 4-dimethylamino-1,2-diphenyl-3-methyl-2-butanol, sometimes referred to as d-oxyphene (for the dextro isomer precursor). google.comepo.orgallfordrugs.comgoogleapis.com This amino alcohol is typically formed by a Grignard reaction between the amino ketone and benzylmagnesium bromide. wikipedia.orggoogle.com

Derivatization strategies are employed to facilitate synthesis, purification, or analysis. For example, forming diastereomeric salts with chiral acids is a derivatization strategy used in crystallization-based resolution. union.edu Acylation of the amino alcohol precursor with propionic anhydride (B1165640) is the final step in forming the propoxyphene ester. wikipedia.orggoogle.comepo.orgallfordrugs.comgoogleapis.com Different conditions and reagents (e.g., propionic anhydride with pyridine (B92270) or triethylamine, or propionyl chloride with thionyl chloride) have been explored for this acylation step, impacting yield and purity. google.comallfordrugs.comgoogleapis.com

Investigation of Salt Formulations and their Impact on Compound Characteristics

This compound can exist in various salt forms, which can significantly influence its physicochemical properties such as solubility, stability, and bioavailability. Common salt forms of propoxyphene enantiomers include the hydrochloride and napsylate salts. nih.govontosight.aicenmed.compharmakb.comnih.govuspbpep.com

This compound hydrochloride is the hydrochloride salt of this compound. ontosight.ai Propoxyphene hydrochloride (referring to the dextro isomer or racemic mixture hydrochloride) has a molecular formula of C₂₂H₃₀ClNO₂. nih.govwikidata.org It is described as a practically white, crystalline powder. nih.gov Its melting range and specific rotation are characterized for quality control. uspbpep.com

This compound napsylate is another salt form, involving the naphthalenesulfonate anion. cenmed.compharmakb.com this compound napsylate anhydrous has a molecular formula of C₃₂H₃₇NO₅S. cenmed.com Propoxyphene napsylate (referring to the dextro isomer or racemic mixture napsylate) also has characteristic physical properties, including melting range and specific rotation.

The formation of salts like the napsylate can be used to improve the yield and facilitate the isolation of the desired enantiomer compared to the hydrochloride salt in some synthetic procedures. epo.org The choice of salt form is a critical aspect of pre-formulation studies, as it affects properties relevant to drug development and formulation. scribd.comgoogle.com Specific salt formulations, such as this compound dibudinate (complexed with 2,6-di-tert-butylnaphthalene (B165587) disulfonate), have been investigated to potentially alter pharmacokinetic properties like solubility and stability. ontosight.ai

Compound Names and PubChem CIDs

Pharmacological Mechanisms and Receptor Interactions Preclinical/in Vitro

Investigation of Central Antitussive Mechanisms

Levopropoxyphene functions as a centrally acting cough suppressant researchgate.netnih.gov. Its antitussive effect is mediated through action within the central nervous system nih.govresearchgate.net. While the precise molecular targets and pathways involved in its central antitussive mechanism are not fully elucidated, it is understood to involve binding to specific receptors in the brain . This compound is classified as a nonopioid central antitussive researchgate.net. Comparative studies indicate that this compound and dextromethorphan (B48470), another central antitussive, act via distinct pathways, with this compound involving opioid mechanisms and dextromethorphan involving NMDA receptor modulation . Preclinical studies suggest that this compound is less potent as an antitussive compared to codeine .

Analysis of Local Anesthetic Action

In addition to its antitussive effects, this compound has been shown to possess local anesthetic action researchgate.netnih.gov. Local anesthetics typically exert their effects by disrupting ion channel function in neuronal cell membranes, thereby preventing the transmission of action potentials wfsahq.orgnysora.commedscape.com. This mechanism primarily involves the reversible binding to and inactivation of voltage-gated sodium channels, which are essential for nerve impulse propagation nysora.commedscape.com. In a high-throughput screening study targeting various ion channels, this compound demonstrated notable inhibitory activity against Kv7.1 and Nav1.8 channels . Nav1.8 is a voltage-gated sodium channel . This observed ion channel modulation may contribute to the local anesthetic properties of this compound.

Differential Interactions with Opioid Receptors (e.g., OP1, OP2, OP3)

This compound acts as an agonist at opioid receptors drugbank.com. Specifically, it is reported to target the mu-opioid receptor (MOP) drugbank.com. The mu-opioid receptor is also referred to by the nomenclature OP3 nih.govguidetopharmacology.orgpainphysicianjournal.com. While it interacts with mu-opioid receptors, this compound is described as binding weakly to these receptors . In contrast, its enantiomer, dextropropoxyphene, also acts as a weak agonist at opioid receptors, including OP1, OP2, and OP3, with a primary effect on OP3 receptors nih.gov. Beyond opioid receptors, this compound exhibits poor binding affinity for the sigma-1 receptor when compared to other antitussive agents wikipedia.org. The classification of opioid receptors includes delta (δ or OP1 or DOP), kappa (κ or OP2 or KOP), and mu (μ or OP3 or MOP) receptors nih.govguidetopharmacology.orgpainphysicianjournal.com.

Cellular Signaling Mechanisms and Ion Channel Modulation

Opioid receptors, including the mu-opioid receptor which this compound interacts with, belong to the superfamily of G-protein-coupled receptors (GPCRs) drugbank.comnih.govnih.govaneskey.comnih.gov. The binding of an agonist, such as this compound, to a GPCR initiates a cascade of intracellular events. This involves the induction of the exchange of GDP for GTP in the G-protein alpha subunits, leading to the activation of various downstream cellular effectors drugbank.comnih.govnih.gov. A common downstream effect of opioid receptor activation is the inhibition of adenylate cyclase activity, resulting in a decrease in intracellular cyclic AMP levels drugbank.comnih.gov. Opioids can also modulate the activity of ion channels, including the inhibition of N-type and L-type calcium channels and the activation of inward rectifying potassium channels drugbank.com. As noted in the context of local anesthetic action, preclinical studies have indicated this compound's inhibitory activity against Kv7.1 (a potassium channel) and Nav1.8 (a sodium channel) .

Enzymatic Biotransformation Mechanisms

The biotransformation of propoxyphene, the racemic mixture containing this compound, primarily occurs in the liver . Studies have shown that propoxyphene undergoes biotransformation through N-dealkylation and de-esterification pathways nih.gov.

N-Demethylation Pathways

In humans, the principal metabolic route for propoxyphene is N-demethylation, which leads to the formation of norpropoxyphene (B1213060) nih.gov. This metabolic conversion is primarily catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP2D6 . Research has also indicated that the N-demethylation of this compound N-oxide, a potential metabolite, can only occur after the reduction of the N-oxide back to the tertiary amine form nih.gov. This suggests a complex interplay between oxidation and reduction in the metabolic fate of the compound.

De-esterification Processes

De-esterification, also known as ester hydrolysis, is another significant metabolic pathway for propoxyphene researchgate.netnih.govunl.edu. This process involves the conversion of the ester functional group into a carboxylic acid and an alcohol through reaction with water unl.edu. Metabolites resulting from ester hydrolysis have been identified in both rats and humans researchgate.netnih.gov. De-esterification reactions are often catalyzed by esterase enzymes unl.edu.

Hydroxylation Studies

Hepatic metabolism is a primary route of this compound biotransformation, involving oxidation and conjugation pathways . Hydroxylation is one of the oxidative pathways. While specific detailed in vitro hydroxylation studies solely focused on this compound are not extensively documented in the provided search results, information on the metabolism of the racemic mixture or its isomers provides insight. Cytochrome P450 (CYP) enzymes are key players in oxidative metabolism, including hydroxylation ias.ac.in. In the context of propoxyphene metabolism, aromatic hydroxylation of the naphthalene (B1677914) sulfonate moiety has been mentioned as an oxidation pathway . Studies on propoxyphene metabolism in various species, including rats and rabbits, indicated extensive hydroxylation of propoxyphene and its metabolites prior to elimination researchgate.net.

N-Acetylation Metabolite Formation

N-acetylation is another metabolic pathway that has been identified for propoxyphene and its metabolites. N-acetylated products were found in studies examining the metabolic patterns of propoxyphene in various species, including man, rat, dog, and rabbit researchgate.net. This suggests that this compound, as an isomer of propoxyphene, likely undergoes N-acetylation as part of its metabolic process. While the specific enzymes responsible for N-acetylation of this compound are not explicitly detailed, N-acetyltransferase enzymes are generally involved in this type of metabolic reaction for other compounds drugbank.comdrugbank.com.

Characterization of Major and Minor Metabolites (e.g., Norpropoxyphene)

The primary route of metabolism for propoxyphene, and thus relevant to this compound, is N-demethylation researchgate.netfda.gov. This process leads to the formation of norpropoxyphene, which is considered a major metabolite fda.govwikipedia.org. Norpropoxyphene is formed via cytochrome CYP3A4-mediated N-demethylation fda.govpharmgkb.org.

Studies have characterized norpropoxyphene as having weaker analgesic effects compared to dextropropoxyphene wikipedia.org. However, norpropoxyphene is known to be a relatively potent blocker of sodium and potassium channels, particularly in cardiac tissue wikipedia.org. This channel blockade can lead to prolonged intracardiac conduction time wikipedia.org.

In addition to N-demethylation and hydroxylation, ester hydrolysis has also been observed as a metabolic pathway for propoxyphene, yielding metabolites in species like the rat and man researchgate.net. N-acetylated products have also been identified researchgate.net. A metabolite resulting from the cyclization and dehydration of dinorpropoxyphene was isolated in urine and identified as a circulating metabolite in dog plasma researchgate.net.

The metabolic fate of this compound results in a variety of metabolites, with norpropoxyphene being a major one formed through N-demethylation. Other metabolic processes include hydroxylation and ester hydrolysis, leading to a spectrum of minor metabolites, some of which may undergo further conjugation like glucuronidation for excretion researchgate.net.

Data on Metabolites:

Based on the available information regarding propoxyphene metabolism, the following table summarizes key metabolites and their formation pathways relevant to this compound:

MetaboliteFormation Pathway(s)Notes
NorpropoxypheneN-demethylation (primarily via CYP3A4) fda.govpharmgkb.orgMajor metabolite; weaker analgesic effects; ion channel blocker wikipedia.org.
Hydroxylated metabolitesHydroxylation (e.g., aromatic hydroxylation) researchgate.netUndergo conjugation (e.g., glucuronidation) for excretion .
N-acetylated productsN-acetylation researchgate.netIdentified in various species researchgate.net.
Metabolites from ester hydrolysisEster hydrolysis researchgate.netObserved in some species researchgate.net.
Cyclized/dehydrated dinorpropoxyphene metaboliteCyclization and dehydration of dinorpropoxyphene researchgate.netIsolated in urine and found in dog plasma researchgate.net.

Preclinical Pharmacokinetic and Biotransformation Studies Animal Models

Absorption Characteristics in Animal Species

Studies using (14)C-labeled propoxyphene, the racemic mixture containing levopropoxyphene, indicated that oral doses were completely and rapidly absorbed in rats nih.gov. The absorption characteristics can be influenced by factors such as the drug's physicochemical properties, formulation, and the physiological environment of the gastrointestinal tract scribd.comglobalcollege.edu.et. Animal toxicology studies suggested that the napsylate salt of propoxyphene might have slower absorption compared to the hydrochloride salt due to its relative insolubility nih.gov.

Distribution Patterns in Animal Tissues and Biological Fluids

After absorption, drugs are distributed throughout the body via the systemic circulation globalcollege.edu.et. The distribution of a drug to various tissues and biological fluids is influenced by factors such as blood flow, tissue permeability, protein binding, and the drug's lipophilicity and ionization state globalcollege.edu.et. While specific detailed data on this compound tissue distribution in various animal species were not extensively available in the search results, general principles of drug distribution in animals apply globalcollege.edu.et. Blood levels of propoxyphene metabolites were reported to be prolonged in all studied species nih.gov. The extent of distribution is determined by the drug's chemical nature, lipid solubility, degree of ionization, and binding to plasma proteins and extravascular tissues, as well as the animal species' body composition globalcollege.edu.et.

Elimination Pathways in Animal Models

Elimination of drugs from the body primarily occurs through excretion and biotransformation (metabolism) scribd.com. The main routes of excretion are via the kidneys (urine) and the liver (bile) scribd.com.

Biliary Excretion Routes

In rats and dogs, propoxyphene and its metabolites were eliminated principally via the bile researchgate.netnih.gov. Biliary excretion appeared to be an important excretory route in dogs, though less so in humans nih.gov.

Urinary Excretion Mechanisms

While biliary excretion was predominant in rats and dogs, the rabbit more closely resembled humans in excreting metabolic products into urine researchgate.net. Urinary excretion mechanisms can involve glomerular filtration, tubular secretion, and tubular reabsorption, influenced by factors such as protein binding, ionization state, and urinary pH scribd.comglobalcollege.edu.et.

Comparative Metabolic Profiles Across Animal Species

The metabolic pathways of propoxyphene, including the levostereoisomer, have been studied in laboratory animals researchgate.net. The primary route of metabolism in all studied species (rat, dog, rabbit, and human) was N-demethylation researchgate.net. However, significant species differences were observed in the extent of other metabolic reactions and the forms in which metabolites were excreted researchgate.net. Rats and rabbits extensively hydroxylated propoxyphene and its metabolites before elimination researchgate.net. Metabolites resulting from ester hydrolysis were found in rats and humans researchgate.net. N-acetylated products were identified in all four species researchgate.net. A metabolite formed from cyclization and dehydration of dinorpropoxyphene was found in urine and identified as a circulating metabolite in dog plasma researchgate.net.

Species variations in drug metabolism can be attributed to differences in the expression and activity of metabolic enzymes, such as cytochrome P450 enzymes and conjugating enzymes globalcollege.edu.et.

Metabolite Conjugation Patterns in Preclinical Models

Metabolites in rats and rabbits primarily existed as conjugates, whereas in dogs and humans, metabolites were excreted as a mixture of free and unconjugated forms researchgate.net. Conjugation reactions, such as glucuronidation, sulfation, and acetylation, are Phase II metabolic reactions that typically increase the water solubility of metabolites, facilitating their excretion globalcollege.edu.et. Glucuronide synthesis is a frequently occurring synthetic reaction for drugs and their Phase I metabolites globalcollege.edu.et. Species variations in conjugation reactions can depend on the availability of the conjugating agent, the ability to form activated nucleotides, or the amount of transferring enzyme globalcollege.edu.et. While oxidative, reductive, and hydrolytic reactions occur in all species, some synthetic reactions may be deficient or absent in certain species globalcollege.edu.et.

Data Table: Comparative Elimination and Conjugation Patterns of Propoxyphene in Animal Species

Animal SpeciesPrincipal Elimination Route(s)Metabolite Conjugation Status
RatBile (principally)Existed as conjugates
DogBile (principally)Mixture of free and unconjugated
RabbitUrine (principally)Existed as conjugates
HumanUrine (more so than bile)Mixture of free and unconjugated

*Based on information regarding propoxyphene, the racemic mixture containing this compound researchgate.netnih.gov.

Advanced Analytical Methodologies for Characterization and Quantification

Chromatographic Techniques

Chromatography is a fundamental tool in the analysis of levopropoxyphene, enabling the separation of the compound from complex mixtures and its resolution from related substances, including its enantiomer, dextropropoxyphene.

High-Performance Liquid Chromatography (HPLC) Applications

HPLC is widely applied for the analysis of pharmaceutical compounds, including propoxyphene and its enantiomers. This technique allows for the separation based on differential interactions with a stationary phase as a mobile phase carries the analyte through the column. RP-HPLC is a common starting point for purity analysis of drugs. zu.edu.pk

Gas Chromatography (GC) Applications

Gas chromatography is another valuable technique for the analysis of volatile or semi-volatile compounds like this compound. GC, often coupled with mass spectrometry (GC-MS), provides a powerful method for identification and quantification. GC methods have been reported for substances of toxicological interest, including this compound, utilizing stationary phases like SE-30 or OV-1. nist.gov GC-MS analysis can provide characteristic fragmentation patterns that aid in the identification of this compound. nih.govnist.gov For example, electron ionization mass spectra of this compound show characteristic peaks. nist.gov

Chiral Chromatography for Enantiomeric Purity Assessment

Given that this compound is one specific enantiomer of propoxyphene, assessing its enantiomeric purity is paramount. Chiral chromatography techniques are specifically designed to separate stereoisomers. HPLC with a chiral stationary phase (CSP) is a crucial method for achieving this separation. nih.govphenomenex.com The separation is driven by differences in the interaction of the enantiomers with the chiral selector present in the stationary phase. sygnaturediscovery.com Various types of CSPs exist, including those based on macrocyclic antibiotics like vancomycin (B549263) or cyclodextrins. nih.gov Cyclodextrins, for instance, can be used as chiral selectors in chromatographic methods for the separation of propoxyphene enantiomers. researchgate.net

Chiral ligand exchange chromatography (CLEC) is a technique that utilizes the formation of diastereomeric complexes between chiral enantiomers and a chiral selector coordinated with a metal ion, typically Cu(II). e3s-conferences.orgrsc.orgbrieflands.com This differential complex formation allows for the stereoselective separation of enantiomers. e3s-conferences.org Chiral ligand exchange stationary phases often employ chiral amino acids or their derivatives bonded to a solid support, forming complexes with divalent metal ions. e3s-conferences.org While research on CLEC for propoxyphene enantiomers specifically might be less documented compared to other chiral compounds, the principle is applicable to molecules with suitable functional groups capable of participating in ligand exchange interactions. e3s-conferences.orgbrieflands.com

Supercritical fluid chromatography (SFC) has emerged as a powerful and often faster alternative to HPLC for chiral separations. selvita.comfagg.be SFC utilizes a supercritical fluid, typically carbon dioxide, as the primary mobile phase, modified with a co-solvent. selvita.comfagg.be The unique properties of supercritical CO2, such as lower viscosity and higher diffusivity compared to liquids, enable faster separations with lower pressure drops. selvita.comfagg.bechromatographyonline.com SFC is particularly well-suited for the separation of chiral compounds and has significantly impacted pharmaceutical analysis. selvita.comchromatographyonline.com Chiral stationary phases based on polysaccharides, such as cellulose (B213188) and amylose (B160209) derivatives, are commonly used in SFC for enantiomeric separations and have shown broad applicability. chromatographyonline.com

Chiral Ligand Exchange Stationary Phases

Spectroscopic Techniques

Spectroscopic methods provide valuable information for the identification and structural characterization of this compound. Techniques such as mass spectrometry (MS), infrared (IR) spectroscopy, and ultraviolet (UV) spectroscopy are routinely employed in analytical chemistry.

Mass spectrometry, particularly when coupled with GC or LC, provides molecular weight information and characteristic fragmentation patterns that serve as a fingerprint for identification. nih.govnih.govnist.gov Electron ionization mass spectra of this compound are available and show specific m/z peaks. nist.gov

Infrared (IR) spectroscopy provides information about the functional groups present in the molecule based on the absorption of infrared radiation. researchgate.netojp.gov FTIR spectra of this compound, often obtained using techniques like KBr pellets or ATR, show characteristic absorption bands corresponding to its chemical structure. nih.govajrconline.org

Ultraviolet (UV) spectroscopy involves the absorption of UV light by the molecule, providing information about conjugated systems and chromophores. UV spectra of this compound show characteristic absorption maxima at specific wavelengths, which can be used for its detection and quantification, particularly when coupled with chromatographic techniques like HPLC. nih.govnih.govnih.gov

Here is a table summarizing some spectral information for this compound:

Spectroscopic TechniqueInformation ProvidedKey Findings for this compoundSource
GC-MSMolecular weight, Fragmentation patternCharacteristic m/z peaks in electron ionization mass spectra. nih.govnist.gov
UV SpectroscopyAbsorption maxima, ChromophoresCharacteristic absorption maxima in acidic, basic, and ethanol (B145695) solutions. nih.gov
IR SpectroscopyFunctional groupsCharacteristic absorption bands in FTIR spectra (e.g., KBr wafer). nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

NMR spectroscopy is a powerful tool for determining the structure and studying the conformational preferences of organic molecules in solution. researchgate.netauremn.org.br For this compound, NMR can provide detailed information about the arrangement of atoms and the flexibility of different parts of the molecule.

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide fundamental information about the types of nuclei present and their chemical environments. emerypharma.com The chemical shift values in a ¹H NMR spectrum indicate the electronic environment of each proton, while the integration of the signals corresponds to the number of protons giving rise to that signal. emerypharma.com ¹³C NMR provides similar information for carbon atoms.

Two-dimensional (2D) NMR experiments offer more detailed insights into the connectivity and spatial relationships between atoms. emerypharma.comulethbridge.ca Experiments like ¹H-¹H Correlation Spectroscopy (COSY) reveal spin-spin couplings between protons through chemical bonds, helping to establish the connectivity of adjacent or near-by protons in the molecule. emerypharma.comlibretexts.org Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments correlate signals from protons and carbons, providing information about one-bond and multiple-bond connectivities, respectively. chemrxiv.orgmdpi.com Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating Overhauser Effect Spectroscopy (ROESY) experiments provide information about spatial proximity between nuclei, which is particularly useful for conformational analysis. chemrxiv.orgmdpi.comlancaster.ac.uk

Analysis of coupling constants (J values) in ¹H NMR spectra provides crucial information about the dihedral angles between coupled protons, which is essential for understanding molecular conformation. researchgate.netnih.govubc.ca The splitting pattern of NMR signals (multiplicity) is determined by the number of neighboring coupled nuclei. emerypharma.com Chemical shifts are influenced by the local electronic environment, including the presence of electronegative atoms or aromatic rings, and can also provide clues about conformation and intramolecular interactions. researchgate.netnih.govnanalysis.comucsb.edu

Integrating experimental NMR data with theoretical calculations, such as Density Functional Theory (DFT), can provide a more comprehensive understanding of the conformational landscape of this compound. researchgate.netauremn.org.brchemrxiv.orgfrontiersin.org Computational methods can predict the geometries and relative energies of different conformers by exploring the potential energy surface of the molecule. researchgate.netauremn.org.br Calculated NMR parameters (chemical shifts and coupling constants) for these predicted conformers can then be compared to experimental values to validate the theoretical models and determine the populations of different conformers in solution. researchgate.netchemrxiv.orgfrontiersin.org This combined approach allows for a more accurate elucidation of the preferred three-dimensional structure and dynamics of this compound. chemrxiv.org

Coupling Constant Measurements and Chemical Shift Analysis

Mass Spectrometry (MS) for Structural Elucidation of this compound and its Metabolites

Mass spectrometry is a highly sensitive technique used for determining the molecular weight of a compound and obtaining structural information through fragmentation patterns. cleancontrolling.commdpi.com For this compound, MS can confirm its molecular weight and provide characteristic fragment ions that aid in its identification. mdpi.com

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting product ions, yielding more detailed structural information. cleancontrolling.commdpi.combiorxiv.org This is particularly valuable for the structural elucidation of metabolites, which are often present in complex biological matrices at lower concentrations. mdpi.comwiley.com By analyzing the fragmentation patterns of metabolites, researchers can deduce their structures and identify the sites of metabolic modification, such as N-demethylation or hydroxylation, which are known metabolic pathways for propoxyphene. researchgate.netoup.comnih.gov High-resolution mass spectrometry (HRMS) provides accurate mass measurements, which can help determine the elemental composition of the parent ion and its fragments, further aiding in structural elucidation. cleancontrolling.commdpi.com

Relevant data from mass spectrometry could include the molecular ion peak (e.g., [M+H]⁺) and a table of characteristic fragment ions with their corresponding m/z values and proposed structures.

Coupled Analytical Systems

Coupling chromatographic separation techniques with spectroscopic detectors enhances the ability to analyze complex mixtures containing this compound and its related substances.

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used coupled technique that separates volatile and semi-volatile compounds by gas chromatography before they are introduced into a mass spectrometer for detection and identification. oup.comphoenix.gov This hyphenated technique is valuable for the analysis of this compound, particularly in forensic or pharmacokinetic studies. phoenix.govphenomenex.com

In GC-MS, the retention time in the gas chromatograph provides a measure of the compound's volatility and interaction with the stationary phase, while the mass spectrum provides a unique fingerprint for identification. oup.com The electron ionization (EI) source commonly used in GC-MS produces characteristic fragmentation patterns that can be matched against spectral libraries for confident identification of this compound and its known metabolites. mdpi.comoup.com GC-MS has been used to determine the metabolic patterns of propoxyphene, including the identification of metabolites resulting from N-demethylation and ester hydrolysis. researchgate.netoup.com

While specific detailed data tables for this compound's NMR shifts, coupling constants, or comprehensive MS fragmentation patterns were not extensively detailed in the provided search results beyond general descriptions and examples for other compounds, the principles and applications of these techniques to compounds like this compound are well-established in analytical chemistry literature. The search results confirm the relevance of NMR, MS, and GC-MS for the characterization and analysis of propoxyphene and its isomers. oup.comphoenix.govphenomenex.comnih.govescholarship.org

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a powerful hyphenated technique widely employed for the analysis of complex pharmaceutical samples. It combines the separation capabilities of HPLC with the sensitive detection and identification power of mass spectrometry. For a compound like this compound, HPLC-MS is invaluable for both its characterization and precise quantification, especially in the presence of related substances or its enantiomer, dextropropoxyphene.

The separation of this compound from dextropropoxyphene often necessitates the use of chiral stationary phases (CSPs) in the HPLC system rotachrom.compharmafocusasia.com. Chiral HPLC allows for the resolution of enantiomers based on differential interactions with the chiral selector immobilized on the stationary phase rotachrom.compharmafocusasia.com. Various chiral selectors, particularly polysaccharide derivatives, are commonly used in CSPs and can be applied in different mobile phase modes, including normal phase, polar organic, and reversed phase pharmafocusasia.com. The choice of stationary phase and mobile phase composition is critical to achieving adequate separation of the enantiomers pharmafocusasia.com.

Once separated by HPLC, the analytes enter the mass spectrometer. Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, enabling its positive identification and structural elucidation. LC-MS/MS (tandem mass spectrometry) further enhances specificity by fragmenting selected ions and analyzing the resulting product ions, which is particularly useful for trace analysis and confirmation of identity in complex matrices phenomenex.comgoogleapis.commeasurlabs.comphenomenex.com. Predicted LC-MS/MS spectra for this compound are available and can be used for comparison and confirmation during analysis drugbank.com.

HPLC-MS, including its more sensitive variant UHPLC-MS/MS, is routinely used for the identification, verification, and quantification of pharmaceutical compounds measurlabs.comdrugpatentwatch.com. The technique offers high sensitivity and is suitable for precise and reproducible quantitative analyses measurlabs.com. It is a key tool for determining the composition and purity of chemicals, including the assessment of enantiomeric excess (ee) after chiral resolution processes measurlabs.com.

Emerging Analytical Technologies in Pharmaceutical Analysis

The field of pharmaceutical analysis is continuously evolving with the introduction of emerging technologies that offer improved speed, sensitivity, selectivity, and efficiency. These advancements are particularly relevant for the analysis of complex molecules and the need for high-throughput screening and characterization.

Beyond traditional HPLC-MS, several emerging analytical technologies hold potential or are increasingly being applied in pharmaceutical analysis. Supercritical Fluid Chromatography (SFC) has gained traction as a complementary or alternative technique to HPLC, especially for chiral separations rotachrom.compharmafocusasia.comresearchgate.netchromatographyonline.comnuvisan.com. SFC utilizes supercritical carbon dioxide as the primary mobile phase, which can lead to faster separations and reduced solvent consumption compared to conventional HPLC rotachrom.compharmafocusasia.comchromatographyonline.com. SFC is compatible with chiral columns and offers advantages in terms of operational costs and scalability for preparative separations rotachrom.comnuvisan.com.

Capillary Electrophoresis (CE) is another technique recognized for its high separation efficiency, minimal sample consumption, and rapid analysis times researchgate.netchromatographyonline.comijpsjournal.comnih.govbioprocessonline.com. CE can also be applied to chiral separations through the use of chiral selectors in the electrolyte system nih.govojp.gov. Its compatibility with various detection techniques, including mass spectrometry (CE-MS), makes it a powerful tool for pharmaceutical analysis nih.govbioprocessonline.com.

Mass spectrometry itself continues to evolve, with advancements such as high-resolution mass spectrometry (HRMS) improving the ability to detect and identify compounds at very low levels with increased accuracy americanpharmaceuticalreview.com. Techniques like MALDI-TOF MS are revolutionizing specific areas like microbial identification in quality control americanpharmaceuticalreview.com.

Microfluidic systems are also emerging, offering miniaturization, precise fluid control, and the potential for high-throughput analysis, including on-chip chiral separations nih.gov. These systems can be integrated with techniques like HPLC and capillary electrochromatography (CEC) to provide improved resolution and faster analysis times nih.gov.

Furthermore, the integration of Artificial Intelligence (AI) and data analytics is transforming pharmaceutical analysis by enabling the handling of large datasets and facilitating predictive modeling, which can improve drug development and discovery processes ijpsjournal.com. Process Analytical Technology (PAT), which involves real-time monitoring and control of manufacturing processes, is also becoming increasingly important, often incorporating advanced analytical techniques drugpatentwatch.combioprocessonline.com.

These emerging technologies, alongside established methods like HPLC-MS, contribute to a comprehensive analytical landscape for the rigorous characterization and quantification of pharmaceutical compounds such as this compound, ensuring their quality and purity.

Computational and in Silico Approaches

Molecular Docking Studies for Ligand-Receptor Binding Prediction

Molecular docking is a computational technique used to predict the preferred orientation, or pose, of a small molecule (ligand) when bound to a target protein (receptor). diva-portal.orgmdpi.com This method computationally "docks" the ligand into the receptor's binding site and evaluates the goodness of fit using scoring functions. diva-portal.org The goal is to identify stable ligand-receptor complexes based on factors like Gibbs free energy. mdpi.com Docking studies can help predict binding affinities and identify key interactions, such as hydrogen bonds, ionic interactions, and van der Waals forces, that stabilize the complex. numberanalytics.comscribd.com

While the provided search results mention molecular docking in the context of other ligands and targets, they highlight the general principles and applications of this technique in predicting ligand-receptor interactions and binding affinities. diva-portal.orgmdpi.commdpi.comnih.govfrontiersin.orgijpras.commdpi.com The reliability of docking predictions is influenced by the accuracy of the scoring function used. diva-portal.org

Molecular Dynamics Simulations for Ligand-Receptor Complex Dynamics and Conformational Flexibility

Molecular dynamics (MD) simulations are computational techniques that simulate the behavior of atoms and molecules over time, providing insights into the dynamic nature of biological systems. diva-portal.org Unlike static docking studies, MD simulations account for the flexibility and movement of both the ligand and the receptor, which can significantly influence binding affinity and stability. diva-portal.orgmdpi.com

MD simulations can be used to study the interactions between a ligand and a protein in a more realistic environment, considering factors such as protein flexibility and solvent effects. diva-portal.org They can help characterize intermolecular interactions and the conformational changes that occur upon ligand binding. biorxiv.orgnih.gov The search results emphasize the importance of MD simulations in complementing docking studies to gain a more complete understanding of protein-ligand interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling of Levopropoxyphene

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of compounds with their biological activity using statistical methods. nih.govjocpr.comresearchgate.netwikipedia.org QSAR models establish mathematical relationships between physicochemical properties or structural features (descriptors) of molecules and their observed biological effects. jocpr.comwikipedia.org

These models can be used to predict the activity of untested chemicals and to gain insights into how structural modifications influence biological activity. nih.govjocpr.com While the search results mention QSAR in a general context and in relation to other compounds, the principles are applicable to this compound. nih.govjocpr.comresearchgate.netwikipedia.orgresearchgate.netacs.orggoogleapis.comacs.orggoogleapis.commdpi.comfrontiersin.org QSAR modeling typically involves calculating molecular descriptors and correlating them with biological activity data using statistical or machine learning techniques. researchgate.netmdpi.com

Structure-Activity Relationship (SAR) Investigations of this compound Analogs

Structure-Activity Relationship (SAR) investigations explore how changes in the chemical structure of a compound affect its biological activity. ijpras.comalazharpharmacy.comnih.gov Computational methods can assist in SAR studies by allowing for the analysis of a series of analogs and predicting how structural variations might impact their interaction with biological targets. ijpras.comgoogleapis.comnih.gov

This compound is an enantiomer of dextropropoxyphene, and their differing biological activities (antitussive vs. analgesic) highlight the importance of stereochemistry in SAR. chiralpedia.comwikipedia.org Computational tools can help to understand the molecular basis for these differences by analyzing the interactions of each stereoisomer with potential binding sites. chiralpedia.comncl.ac.uk SAR investigations, often complemented by computational approaches, are crucial in the process of designing and optimizing lead compounds. ijpras.comgoogleapis.comalazharpharmacy.comnih.gov

Computational Studies of Stereoisomers and Molecular Recognition

This compound's existence as a specific stereoisomer with distinct activity from its enantiomer, dextropropoxyphene, underscores the importance of computational studies focusing on stereochemistry and molecular recognition. chiralpedia.comwikipedia.orgncl.ac.uk Computational methods can be used to investigate how chiral molecules interact with biological systems, which are often stereoselective. chiralpedia.comacs.orgncl.ac.uklibretexts.orgijpsr.com

Studies involving stereoisomers can utilize computational techniques to analyze conformational preferences, molecular shape, and how these factors influence binding to chiral receptors. ncl.ac.ukijpsr.comunibo.it Distinguishing between different enantiomers in virtual screening can be challenging when considering shape alone, highlighting the need for methods that account for stereochemical nuances. ncl.ac.uk Computational modeling can help visualize and understand the relationship between structure and function, particularly in the context of chiral molecules. libretexts.org

Application of Computational Chemistry in Understanding Reaction Mechanisms for this compound Synthesis

Computational chemistry can be applied to study the reaction mechanisms involved in the synthesis of this compound. This field uses computational methods to model and understand chemical reactions at a molecular level. ajou.ac.krwuxibiology.combaranlab.org While specific computational studies on the reaction mechanisms for this compound synthesis were not prominently found in the search results, the general principles of applying computational chemistry to understand reaction pathways, transition states, and the influence of reaction conditions are well-established. ajou.ac.krwuxibiology.combaranlab.orgnih.gov

Computational methods, such as density functional theory (DFT), can be used to calculate the energies of reactants, transition states, and products, providing insights into the feasibility and selectivity of different reaction pathways. unibo.itbaranlab.org This can be valuable in optimizing synthetic routes and understanding why certain conditions favor the formation of specific stereoisomers.

Computational Pharmacology for Predicting Molecular Interactions

Historical Scientific Investigations and Evolution of Understanding

Early Research on the Pharmacological Differentiation of Levopropoxyphene from its Enantiomer

Early scientific investigations into the propoxyphene class revealed a notable difference in the pharmacological activities of its enantiomers. Propoxyphene itself is a chiral molecule with two stereogenic centers, leading to the possibility of four stereoisomers. chiralpedia.commedcentral.com The biologically active forms were found to be associated with the alpha-isomer. wikipedia.orgallfordrugs.com Resolution of this isomer demonstrated that the dextrorotatory isomer, dextropropoxyphene, possessed significant analgesic activity, while the levorotatory isomer, this compound, exhibited little to no analgesic effect. wikipedia.orgresearchgate.netdrugbank.com

Instead of analgesia, early research identified this compound as having useful antitussive (cough suppressant) activity. wikipedia.orgresearchgate.netdrugbank.com This clear divergence in primary therapeutic effects between the two enantiomers became a key focus of early pharmacological studies. The difference in activity is a classic example of how stereochemistry can profoundly influence the biological properties of a drug. chiralpedia.comup.ptchiralpedia.com While dextropropoxyphene was marketed for pain relief, this compound was developed and marketed specifically as an antitussive. wikipedia.org

This early differentiation was crucial in understanding the structure-activity relationship within the propoxyphene class and highlighted the importance of considering individual enantiomers in drug development and evaluation.

Development of Understanding of Opioid Receptor Interactions within the Propoxyphene Class

The understanding of how propoxyphene enantiomers, including this compound, interact with opioid receptors has evolved over time. Opioid receptors, primarily the mu (µ), kappa (κ), and delta (δ) subtypes, are the main targets for opioid analgesics. painphysicianjournal.compainphysicianjournal.com

While dextropropoxyphene is understood to act as a weak agonist primarily at mu opioid receptors, contributing to its analgesic effects, this compound's interaction profile is distinct. drugbank.compharmgkb.org Early research established that this compound lacked significant analgesic activity, suggesting a different or much weaker interaction with the receptors responsible for analgesia compared to its enantiomer. wikipedia.orgresearchgate.netdrugbank.com

Research indicates that the propoxyphene class, as phenylheptanes, interacts with opioid receptors. uspharmacist.com However, this compound's antitussive action is not primarily mediated through the same opioid receptor mechanisms responsible for analgesia. Studies have shown that this compound binds poorly to the sigma-1 receptor, unlike many other antitussives. wikipedia.org

The differing pharmacological profiles of the enantiomers underscore the stereoselective nature of their interactions with biological targets, including opioid receptors and potentially other systems involved in cough suppression. While the precise mechanisms underlying this compound's antitussive activity may involve pathways beyond classical opioid receptor agonism, the initial differentiation of its effects from the analgesic dextro-isomer was a foundational step in understanding the complexities of the propoxyphene class's interaction with the opioid system and other biological targets.

Below is a table summarizing the key pharmacological differentiation between the two enantiomers based on early research:

CompoundPrimary Pharmacological ActivityAnalgesic ActivityAntitussive Activity
DextropropoxypheneAnalgesicSignificantLittle/None
This compoundAntitussiveLittle/NoneUseful

Table: Pharmacological Differentiation of Propoxyphene Enantiomers

Future Directions in Levopropoxyphene Research

Advanced Computational Modeling for Enhanced Predictability of Molecular Behavior

Advanced computational modeling techniques offer promising avenues for future research on levopropoxyphene. These methods can be employed to simulate and predict various aspects of its molecular behavior. This includes exploring its interactions with biological targets at a detailed level, potentially identifying nuances in its binding to receptors like the mu-opioid receptor, where it is known to bind weakly, or the sigma-1 receptor, where it exhibits poor binding compared to other antitussives. Computational fluid dynamics simulations and other modeling approaches, often used in drug delivery research, could potentially be adapted to study the theoretical distribution and interaction of this compound within biological systems at a molecular scale, although current literature primarily focuses on other drug types or general principles. mdpi.complos.orgresearchgate.net Machine learning and statistical models, increasingly coupled with biophysics-based computational models, could be utilized to build predictive models related to this compound's behavior based on its chemical structure and known interactions. mdpi.comdrugbank.comfrontiersin.org Such modeling could potentially enhance the predictability of its physical and chemical properties, including exploring areas with limited current data such as photodegradation or thermal decomposition.

Development of Novel Stereoselective Synthetic Strategies

The development of novel stereoselective synthetic strategies for this compound represents a key area for future chemical research. This compound has two chiral centers, allowing for the existence of four isomers. wikipedia.org Its stereoselective synthesis was reported as early as the 1960s. drugfuture.com Future research could focus on developing more efficient, environmentally friendly, or higher-yielding methods for its stereoselective production. This could involve exploring new catalytic systems, asymmetric synthesis techniques, or biocatalytic conversions, building upon the general advancements in stereoselective synthesis of chiral molecules. drugbank.comamazon.com The goal would be to precisely control the stereochemistry of the resulting compound, ensuring the exclusive formation of the desired (2S,3R) enantiomer of this compound. nih.gov Research in this area contributes to the broader field of synthesizing single-isomer molecules with specific biological activities. medworksmedia.com

Exploration of Innovative Analytical Techniques for Comprehensive Compound Characterization

Innovative analytical techniques can provide more comprehensive characterization of this compound. While techniques like IR and 1H-NMR spectroscopy have been used for characterization, and GC/MS and LC-MS for identification and analysis, future research could explore advanced methods for gaining deeper insights into its structure, purity, and potential impurities or degradation products. nih.govojp.govajrconline.org Techniques offering stereochemical information are particularly relevant given this compound's chiral nature. kcl.ac.uk High-resolution mass spectrometry, advanced chromatographic methods with chiral stationary phases, or hyphenated techniques combining separation with spectroscopic detection could provide more detailed information. nih.govkcl.ac.uk Solid-phase infrared spectroscopy (GC/IR) has shown utility in differentiating isomers, which could be valuable for distinguishing this compound from its stereoisomers. ojp.gov Exploring novel methods for detecting and quantifying this compound in various matrices, potentially at very low concentrations, without focusing on biological samples related to dosage or administration, would fall under this domain.

Q & A

Q. What are the key chemical identifiers and properties of Levopropoxyphene relevant to analytical chemistry?

this compound (CAS 55557-30-7, monohydrate) is characterized by a molecular weight of 565.7 g/mol and a logP (octanol/water) of 4.2, indicating moderate lipophilicity. Key analytical techniques for identification include melting point determination (75–76°C), chiral chromatography for enantiomeric separation, and spectroscopic methods (NMR, IR) to confirm structural integrity. Reference materials should adhere to ISO standards for purity validation, as exemplified in certified samples like this compound Napsylate (Product Code: LGCFOR3121.00) .

Q. How is this compound classified under international controlled substance regulations?

this compound is exempt from certain categories of controlled substances under the Code of Iowa and analogous frameworks, unlike its dextrorotatory enantiomer, dextropropoxyphene. Researchers must verify jurisdictional regulations for storage, handling, and documentation, particularly when sourcing isomers or derivatives. Exemptions often apply to its antitussive use, but institutional ethics committees should be consulted for compliance .

Q. What validated synthetic pathways exist for this compound, and what purity checkpoints are critical?

Synthesis typically involves stereoselective routes to isolate the 1R,2S enantiomer. Critical purity checkpoints include chiral HPLC to confirm enantiomeric excess (>98%) and mass spectrometry to detect intermediates like levomoramide. Impurities exceeding 2% may necessitate recrystallization using naphthalene-2-sulfonate derivatives .

Advanced Research Questions

Q. How can discrepancies in this compound’s reported pharmacological activities (e.g., analgesic vs. antitussive) be methodologically resolved?

Contradictions between historical classifications (e.g., analgesic in Clarke’s Analysis vs. antitussive in enantiomer studies) require comparative assays. Design in vitro receptor-binding studies (e.g., μ-opioid receptor affinity) and in vivo cough suppression models (e.g., citric acid-induced cough in guinea pigs). Cross-reference pharmacological data with metabolic profiles to isolate context-dependent effects .

Q. What experimental controls are essential when comparing this compound’s antitussive efficacy to other agents?

Use randomized, double-blind designs with placebo and active controls (e.g., codeine). Standardize outcome measures (e.g., cough frequency via digital acoustics) and account for covariates like age and respiratory comorbidities. Employ ANOVA with post-hoc Tukey tests to analyze dose-response relationships, ensuring statistical power ≥0.8 .

Q. How does enantiomeric purity impact this compound’s pharmacological outcomes, and what analytical methods validate it?

Even minor impurities of dextropropoxyphene (<1%) can skew receptor selectivity. Use chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) with polarimetric detection to quantify enantiomeric ratios. Validate methods via spike-and-recovery experiments in biological matrices (e.g., plasma) to ensure accuracy ≥95% .

Q. What statistical methodologies are appropriate for analyzing this compound’s metabolic stability across species?

Apply non-linear regression to calculate in vitro half-lives (e.g., liver microsomal assays) and species scaling factors. Use principal component analysis (PCA) to differentiate metabolic pathways. For human extrapolation, integrate physiologically based pharmacokinetic (PBPK) modeling with allometric scaling .

Data Analysis and Reporting

Q. How should researchers address conflicting data on this compound’s stability under varying storage conditions?

Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring. Compare degradation products (e.g., N-oxide derivatives) against reference standards. Report results using ICH Q1A guidelines, emphasizing photostability and excipient compatibility .

Q. What ethical considerations apply to human trials involving this compound?

Submit protocols to institutional review boards (IRBs) detailing participant selection criteria (e.g., exclusion of opioid-dependent individuals). Include data safety monitoring plans for adverse events (e.g., respiratory depression) and obtain informed consent with explicit disclosure of enantiomer-specific risks .

Q. How can meta-analyses reconcile heterogeneous findings in this compound research?

Apply PRISMA guidelines to systematically review preclinical and clinical studies. Use random-effects models to pool efficacy data, adjusting for publication bias via funnel plots. Highlight methodological limitations (e.g., non-validated enantiomer assays) in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.